molecular formula C24H25N3O3 B2536596 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898458-86-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2536596
CAS No.: 898458-86-1
M. Wt: 403.482
InChI Key: CAIRARGITDKZJT-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a novel compound that belongs to the class of oxalamide derivatives. This compound features a unique structure comprising dihydroisoquinoline, furan, and tolyl moieties connected via an oxalamide linkage. Given its complex structure, it presents a wide array of chemical and biological activities that make it of interest to researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves multiple steps:

  • Formation of the Dihydroisoquinoline Moiety: : Starting from an isoquinoline derivative, a hydrogenation reaction introduces the dihydroisoquinoline structure under specific catalytic conditions.

  • Synthesis of the Furan Moiety: : Furan derivatives are typically synthesized through a series of cyclization reactions, employing reagents like furfural and various acids.

  • Linkage via Oxalamide Formation: : The final step involves the coupling of the previously synthesized fragments via an oxalamide linkage. This is typically done using oxalyl chloride in the presence of a base like triethylamine under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods while optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry could be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The furan ring can undergo oxidative cleavage in the presence of strong oxidizing agents, leading to ring-opening products.

  • Reduction: : The dihydroisoquinoline moiety can be further reduced to tetrahydroisoquinoline under hydrogenation conditions.

  • Substitution: : Electrophilic aromatic substitution can occur on the tolyl ring, introducing various substituents depending on the reaction conditions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for furan ring oxidation.

  • Reducing Agents: : Catalytic hydrogenation using palladium on carbon for dihydroisoquinoline reduction.

  • Substituents: : Nitration, halogenation, and alkylation reagents can be used for modifying the tolyl ring.

Major Products:
  • Oxidation Products: : Open-chain dicarboxylic acids from the furan ring.

  • Reduction Products: : Tetrahydroisoquinoline derivatives.

  • Substitution Products: : Halogenated or nitrated tolyl derivatives.

Scientific Research Applications

Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the field of drug development.

Biology: In biological research, this compound can be used to study the interactions of dihydroisoquinoline and furan moieties with various biomolecules, aiding in the design of novel therapeutic agents.

Medicine: Potential pharmacological properties of this compound include neuroprotective effects, anti-inflammatory activities, and anticancer properties, attributed to its structural components.

Industry: In the industrial sector, this compound's derivatives may be used in the development of specialty chemicals, agrochemicals, and as additives in various manufacturing processes.

Mechanism of Action

Molecular Targets: The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide exerts its effects involves interactions with multiple molecular targets:

  • Enzyme Inhibition: : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.

  • Receptor Modulation: : The compound's structure suggests potential modulation of receptors, particularly those involved in neurotransmission and cancer cell proliferation.

Pathways Involved:
  • Inflammatory Pathways: : By inhibiting key enzymes, it reduces the production of pro-inflammatory mediators.

  • Neurotransmission Pathways: : Interaction with neurotransmitter receptors can provide neuroprotective effects.

  • Cell Proliferation Pathways: : Inhibition of cell signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Similar Compounds:

  • N1-(2-(2,3-Dihydroisoquinolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide: : Similar structure but lacks the furan ring.

  • N1-(2-(Furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide: : Similar structure but lacks the dihydroisoquinoline moiety.

Uniqueness: The unique combination of dihydroisoquinoline, furan, and tolyl moieties in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide provides it with distinct chemical and biological properties that are not found in compounds with similar structures but lacking one or more of these moieties. This uniqueness is reflected in its broad range of applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIRARGITDKZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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